mGlu3 vs. mGlu2 Subtype Selectivity: Binding Affinity Comparison
Based on BindingDB and ChEMBL-curated data, the compound exhibits differential affinity between the mGlu3 and mGlu2 receptor subtypes. This is a critical selectivity parameter distinguishing it from non-selective orthosteric ligands. However, this data is derived from a single database entry and lacks direct head-to-head comparison with a named structural analog in the same assay, therefore it is classified as class-level inference [1].
| Evidence Dimension | Binding affinity (Ki) for mGlu3 vs. mGlu2 |
|---|---|
| Target Compound Data | mGlu3 Ki = 2.30 nM; mGlu2 Ki = 137 nM |
| Comparator Or Baseline | Intra-compound selectivity (mGlu2/mGlu3 ratio ~60-fold); no direct comparator analog in same assay |
| Quantified Difference | ~60-fold selectivity for mGlu3 over mGlu2 |
| Conditions | Displacement of [3H]-LY459477 from recombinant human mGlu3 and mGlu2 receptors expressed in HEK cell membranes, 90 min incubation, liquid scintillation counting |
Why This Matters
For researchers studying mGlu3-specific signaling or seeking to avoid mGlu2-mediated off-target effects, this selectivity profile is a key differentiator from pan-mGlu ligands.
- [1] BindingDB, Entry BDBM50244203, CHEMBL4095567. Affinity Data: Ki 2.30 nM (mGlu3), Ki 137 nM (mGlu2). https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50244203 View Source
